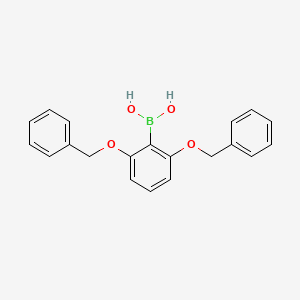

2,6-Bis(benzyloxy)phenylboronic Acid

Description

2,6-Bis(benzyloxy)phenylboronic acid (C₁₉H₁₇BO₃, MW: 316.15 g/mol) is a boronic acid derivative featuring two benzyloxy substituents at the ortho positions of the phenyl ring. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aromatic systems, such as 1,10-phenanthroline derivatives . Its bulky benzyloxy groups impart unique steric and electronic properties, making it valuable in asymmetric catalysis and ligand design.

Properties

IUPAC Name |

[2,6-bis(phenylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BO4/c22-21(23)20-18(24-14-16-8-3-1-4-9-16)12-7-13-19(20)25-15-17-10-5-2-6-11-17/h1-13,22-23H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSUABLNUYIWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura reaction using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts has become the gold standard for arylboronic acid synthesis. A representative protocol for 2,6-bis(benzyloxy)phenylboronic acid includes:

The Xantphos ligand’s large bite angle (108°) accelerates reductive elimination, while the biphasic solvent system minimizes boronic acid hydrolysis.

Nickel-Catalyzed Systems

Nickel catalysts offer cost advantages over palladium for large-scale synthesis:

-

Catalyst : NiCl₂(dppe) (5 mol%)

-

Reductant : Mn powder (3 equiv)

-

Solvent : DMF at 80°C

This method achieves 68% yield but suffers from slower kinetics (12–18 hours) and sensitivity to oxygen.

Electrophilic Borylation Strategies

Friedel-Crafts-Type Borylation

Electrophilic borylation reagents like BCl₃ facilitate direct C–H borylation:

-

Substrate : 1,3-Dibenzyloxybenzene

-

Reagent : BCl₃ (2 equiv) in CH₂Cl₂ at 0°C

-

Workup : Hydrolysis with H₂O

Yields remain modest (30–40%) due to competing oligomerization and over-borylation.

Methodological Comparisons and Optimization

Critical Parameter Analysis

| Parameter | Halogen-Metal Exchange | Miyaura Borylation | Electrophilic Borylation |

|---|---|---|---|

| Yield | 45% | 73% | 35% |

| Reaction Time | 4–6 hours | 0.75 hours | 2 hours |

| Functional Group Tolerance | Low | High | Moderate |

| Scalability | Limited | Excellent | Poor |

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(benzyloxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides, catalyzed by palladium complexes.

Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced under specific conditions.

Substitution Reactions: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products:

Phenols: Formed from oxidation reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Targeting Protein Interactions:

The compound has been studied for its potential to inhibit specific protein interactions. For instance, boronic acids, including 2,6-bis(benzyloxy)phenylboronic acid, have shown promise in targeting bromodomains, which are critical for the regulation of gene expression and are implicated in various cancers. Research indicates that boronic acids can disrupt the binding of acetylated lysines to bromodomains, thereby influencing transcriptional activity and potentially leading to therapeutic applications against cancer .

Antiviral Applications:

Recent studies have explored the use of boronic acids in antiviral drug development. The ability of these compounds to interact with viral proteins makes them candidates for developing inhibitors that could prevent viral replication. The structure of 2,6-bis(benzyloxy)phenylboronic acid allows for modifications that can enhance its efficacy against specific viruses .

Organic Synthesis

Reagent in Cross-Coupling Reactions:

2,6-Bis(benzyloxy)phenylboronic acid serves as a reagent in Suzuki-Miyaura cross-coupling reactions. This process is vital for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound's stability and reactivity make it an excellent choice for synthesizing biaryl compounds .

Catalytic Applications:

The compound has also been investigated as a catalyst or co-catalyst in various organic reactions. Its ability to form stable complexes with transition metals enhances catalytic efficiency in reactions such as C–N coupling and other transformations involving nucleophilic attack on electrophiles .

Material Science

Development of Smart Materials:

2,6-Bis(benzyloxy)phenylboronic acid has been incorporated into polymeric systems to create smart materials that respond to environmental stimuli such as pH or glucose levels. These materials have applications in drug delivery systems where controlled release is crucial. For example, boronic acid-functionalized gels can undergo volume phase transitions in response to glucose concentration changes, making them suitable for self-regulated insulin delivery systems .

Nanomaterials:

The compound's properties have been utilized in the synthesis of nanomaterials with specific functionalities. By modifying nanoparticles with boronic acids, researchers can enhance their biocompatibility and targeting capabilities for biomedical applications .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Bis(benzyloxy)phenylboronic acid primarily involves its ability to form stable complexes with other molecules through its boronic acid group. This interaction can influence various molecular pathways, making it useful in catalysis and drug design .

Comparison with Similar Compounds

Comparison with Similar Boronic Acids

Substituent Effects: Steric and Electronic Profiles

Key Observations:

- Steric Effects : The ortho-benzyloxy groups in 2,6-bis(benzyloxy)phenylboronic acid create significant steric hindrance, slowing reaction kinetics in cross-coupling compared to para-substituted analogs (e.g., 4-benzyloxyphenylboronic acid) .

- Electronic Effects : Benzyloxy groups donate electrons via resonance, reducing boron's Lewis acidity compared to electron-withdrawing substituents like CF₃. For instance, 2,6-bis(trifluoromethyl)phenylboronic acid exhibits a dihedral angle of ~90° between the phenyl and BO₂ planes, enhancing acidity and hydrogen-bonding capacity .

Reactivity in Cross-Coupling Reactions

2,6-Bis(benzyloxy)phenylboronic acid is critical in synthesizing sterically hindered ligands. For example, it reacts with 2,9-dichloro-1,10-phenanthroline to form 2,9-bis[2,6-bis(benzyloxy)phenyl]-1,10-phenanthroline (67), albeit requiring excess boronic acid (up to 4 equivalents) and prolonged reaction times due to steric constraints . In contrast, less hindered analogs like 4-benzyloxyphenylboronic acid achieve higher yields under standard conditions .

Catalytic Performance

In epoxide ring-opening reactions (critical for CO₂ conversion), 2,6-substituted phenylboronic acids lower activation energies by ~40 kcal/mol. However, electron-withdrawing groups (e.g., CF₃) further reduce activation energy (ΔΔG‡ ~5–10 kcal/mol) compared to benzyloxy-substituted derivatives . This highlights the trade-off between steric bulk and electronic tuning in catalysis.

Structural and Crystallographic Differences

- Dihedral Angles : The dihedral angle between the phenyl ring and BO₂ group in 2,6-bis(benzyloxy)phenylboronic acid is likely smaller than in CF₃-substituted analogs (e.g., 55.9° in ortho-CF₃ vs. <30° in benzyloxy), influencing hydrogen-bonding networks and crystal packing .

- Hydrogen Bonding: Benzyloxy groups lack strong hydrogen-bond acceptors, unlike methoxy or CF₃ substituents.

Biological Activity

2,6-Bis(benzyloxy)phenylboronic acid is an organoboron compound characterized by its boronic acid functional group attached to a phenyl ring with two benzyloxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition.

The synthesis of 2,6-bis(benzyloxy)phenylboronic acid typically involves the protection of phenolic groups followed by borylation. One common synthetic route includes the reaction of 2,6-dibenzyloxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid.

The biological activity of 2,6-bis(benzyloxy)phenylboronic acid primarily stems from its ability to form stable complexes with diols and other biomolecules through its boronic acid group. This interaction can modulate various molecular pathways, making it useful in drug design and catalysis. The compound's structure contributes to its reactivity and stability, influencing its interactions with biological targets .

Anticancer Activity

Research indicates that boronic acids, including 2,6-bis(benzyloxy)phenylboronic acid, exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that certain phenylboronic acid derivatives led to G2/M phase cell cycle arrest in ovarian cancer cells, suggesting a potential mechanism for their anticancer activity .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 10 | G2/M phase arrest |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian) | 8 | Apoptosis induction |

| 2,6-Bis(benzyloxy)phenylboronic acid | Various | TBD | Potential enzyme inhibition |

Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteasomes and other enzymes involved in cellular regulation. The unique structure of 2,6-bis(benzyloxy)phenylboronic acid may enhance its binding affinity to target enzymes, making it a candidate for further development as an enzyme inhibitor .

Case Studies

A notable study explored the use of boronic acids in combination therapies for treating multiple myeloma. The results indicated that compounds like 2,6-bis(benzyloxy)phenylboronic acid could enhance the efficacy of existing therapies by acting synergistically with other anticancer agents .

Another research effort focused on the antibacterial properties of boronic acids. The study revealed that certain derivatives could effectively inhibit the activity of β-lactamases, enzymes produced by bacteria that confer resistance to antibiotics. This highlights the potential application of 2,6-bis(benzyloxy)phenylboronic acid in combating antibiotic resistance .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-bis(benzyloxy)phenylboronic acid with high purity?

The synthesis typically involves protecting phenolic hydroxyl groups with benzyl ethers prior to boronic acid functionalization. For example, intermediates like 2,6-bis(benzyloxy)pyridine-3-boronic acid (CAS 2096339-92-1) are synthesized via Miyaura borylation using bis(pinacolato)diboron and palladium catalysts under anhydrous conditions . Purity (>97%) is achieved via column chromatography or recrystallization, validated by HPLC or GC analysis .

Q. How should researchers handle and store 2,6-bis(benzyloxy)phenylboronic acid to ensure stability?

The compound is moisture-sensitive and prone to protodeboronation. Storage under inert atmosphere (argon/nitrogen) at -20°C in a freezer is critical. Use flame-dried glassware and anhydrous solvents during experimentation .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyloxy groups at 2,6-positions and boronic acid proton signals at δ ~6-8 ppm) .

- Mass spectrometry (HRMS) : For molecular weight verification (e.g., C₁₉H₁₈BNO₄, MW 335.16) .

- FT-IR : B-O stretching vibrations near 1340 cm⁻¹ and aromatic C-O-C bands at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How do steric effects from the 2,6-bis(benzyloxy) groups influence Suzuki-Miyaura cross-coupling efficiency?

The bulky benzyloxy substituents hinder transmetallation, requiring optimized conditions:

- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for sterically demanding substrates.

- Base : Cs₂CO₃ or K₃PO₄ in toluene/THF mixtures to enhance solubility.

- Temperature : Prolonged heating (80–100°C) may be necessary for aryl chloride partners .

Q. What strategies mitigate protodeboronation during reactions with electrophilic reagents?

Q. How can researchers resolve contradictions in reported reactivity with heteroaromatic systems?

Conflicting data may arise from varying electronic effects of substituents. For example, electron-withdrawing groups on the boronic acid enhance reactivity with electron-rich heterocycles, while electron-donating groups (e.g., benzyloxy) require Lewis acid additives like Cu(I) or Zn(II) salts to activate the coupling partner .

Q. What are the ecological and safety considerations for large-scale applications?

While specific ecotoxicity data for this compound is limited, phenylboronic acid derivatives generally exhibit low bioaccumulation potential (log KOW ~1.58) and are not classified as PBT/vPvB under REACH . However, handling requires PPE (gloves, goggles) due to potential skin/eye irritation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.